Product packaging for Didemnins(Cat. No.:CAS No. 77327-04-9)

Didemnins

货号: B1670499
CAS 编号: 77327-04-9
分子量: 943.2 g/mol
InChI 键: XQZOGOCTPKFYKC-VSZULPIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Didemnins are a class of cyclic depsipeptides originally isolated from a Caribbean tunicate (sea squirt) of the genus Trididemnum . These marine natural products are characterized by their potent biological activities, making them valuable tools for biochemical and pharmacological research . The most extensively studied congener, Didemnin B, was the first marine compound to enter clinical trials as an antineoplastic agent, highlighting its significant research interest . The primary mechanism of action for Didemnin B involves the rapid inhibition of protein synthesis, with a secondary suppressive effect on DNA synthesis . Research has elucidated that its potent antiproliferative activity is mediated through dual inhibition of specific cellular targets: the elongation factor eEF1A1, which is crucial for protein synthesis, and palmitoyl protein thioesterase 1 (PPT1) . This dual action induces rapid and wholesale apoptosis (programmed cell death) and disrupts cell cycle progression . In addition to their renowned antitumor properties, this compound exhibit potent antiviral activity against both DNA and RNA viruses, as well as significant immunosuppressive effects . Due to challenges such as bioavailability and toxicity observed in clinical settings, current research applications for this compound and their semisynthetic derivatives, like Plitidepsin (Aplidin), often focus on optimizing delivery, understanding resistance mechanisms, and exploring combination therapies . This product, this compound, is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H78N6O12 B1670499 Didemnins CAS No. 77327-04-9

属性

CAS 编号

77327-04-9

分子式

C49H78N6O12

分子量

943.2 g/mol

IUPAC 名称

N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30?,31?,34?,35?,36?,37?,38-,40+,41?,43?/m1/s1

InChI 键

XQZOGOCTPKFYKC-VSZULPIASA-N

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

手性 SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

规范 SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

产品来源

United States

准备方法

Biosynthetic Production in Marine Bacteria

Discovery of Bacterial Producers

Didemnins were initially isolated from tunicates, but their structural complexity and low natural abundance hindered large-scale production. Breakthrough studies revealed that the α-proteobacteria Tistrella mobilis and Tistrella bauzanensis are the true producers of this compound. Genomic analysis of T. mobilis KA081020-065 identified a 1.1 Mb megaplasmid (pTM3) harboring the didemnin biosynthetic gene cluster (did) . This cluster encodes a 13-module hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system responsible for assembling this compound X and Y, which undergo extracellular maturation to didemnin B.

Table 1: Bacterial Strains and Didemnin Production Yields
Bacterial Strain Didemnin Variant Yield (mg/L) Reference
Tistrella mobilis KA081020-065 Didemnin B 15–20
Tistrella mobilis YIT 12409 Didemnin B 8–12
Engineered T. mobilis (2× did) Didemnin B ~75

Post-Synthetase Maturation Mechanism

The did cluster directs the synthesis of this compound X and Y, fatty acylglutamine ester derivatives that serve as precursors. Imaging mass spectrometry (IMS) captured the time-dependent extracellular conversion of these precursors to didemnin B via ester hydrolysis. This post-assembly line activation circumvents cytotoxicity by exporting inactive precursors before their extracellular activation.

Genetic Engineering for Enhanced Production

Recent efforts to overexpress the did cluster in T. mobilis achieved a 4–5-fold increase in didemnin B titers (~75 mg/L). This was accomplished by integrating a second copy of the did cluster into the bacterial genome, demonstrating the potential for industrial-scale fermentation.

Total Chemical Synthesis

Early Synthetic Strategies

The first total synthesis of this compound A, B, and C was reported in 1991, enabling decigram-scale production. Key steps included:

  • Synthesis of β-Keto Acid Unit : Acylation of dibenzyl methylmalonate followed by benzyl group cleavage with boron trichloride yielded (hydroxyisovaleryl)propionic acid (Hip).
  • Peptide Coupling : Activation of Hip with dicyclohexylcarbodiimide (DCC) and subsequent reaction with leucine ester produced the linear precursor.
  • Macrocyclization : The pentafluorophenyl ester method in a two-phase system achieved ring closure with 75% efficiency.
Table 2: Key Reactions in Didemnin B Chemical Synthesis
Step Reagents/Conditions Yield (%) Reference
Hip Synthesis BCl₃, CH₂Cl₂, −78°C 82
Leucine Ester Coupling DCC, DMAP, CH₂Cl₂ 78
Macrocyclization Pentafluorophenyl ester, H₂O/CH₂Cl₂ 75

Challenges and Innovations

Despite its success, the original route faced limitations in stereochemical control and scalability. Modern approaches employ solid-phase peptide synthesis (SPPS) and microwave-assisted cyclization to improve efficiency.

Semisynthesis from Biosynthetic Precursors

Microbial-Chemical Hybrid Platform

A groundbreaking semisynthesis platform combines high-yield microbial production of didemnin B with chemical derivatization:

  • Strain Optimization : Screening of Tistrella strains identified high-producing variants, which were further engineered to boost titers to 75 mg/L.
  • Chemical Conversion to Plitidepsin : Didemnin B was converted to plitidepsin via a one-step oxidation using 2-iodoxybenzoic acid (IBX), achieving >90% yield.

Derivative Synthesis and SAR Studies

Thirteen novel didemnin derivatives were synthesized by modifying the side chain and macrocycle. For example:

  • Didemnin M : Replacement of the lactate moiety with glycolate (IC₅₀ = 1.2 nM vs. 2.8 nM for didemnin B).
  • Photoaffinity Probes : Azide-containing derivatives enabled target identification studies, revealing interactions with eukaryotic elongation factor 1A (eEF1A).
Table 3: Selected Didemnin Derivatives and Activities
Derivative Modification Site IC₅₀ (nM) Reference
Plitidepsin Dehydrodidemnin B 0.9
Didemnin M Lactate → Glycolate 1.2
Didemnin-PEG4-azide C-Terminal azide 3.5

化学反应分析

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amide group may yield primary or secondary amines.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

    Industry: As a precursor for the synthesis of advanced materials or pharmaceuticals.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

相似化合物的比较

Key Bioactivities

  • Anticancer: Didemnin B demonstrated nanomolar cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ = 0.1–1 nM in leukemia and solid tumors) and became the first marine natural product to enter Phase II clinical trials in the U.S. . However, trials were halted due to dose-limiting cardiovascular toxicity .
  • Antiviral : Didemnins inhibit RNA and DNA viruses (e.g., HSV-1, influenza) at femtomolar concentrations by targeting eukaryotic translation elongation factor 1α (EF-1α), disrupting viral protein synthesis .
  • Immunosuppressive: Didemnin M showed exceptional immunosuppressive activity (IC₅₀ = 0.01 nM in mixed lymphocyte reactions), surpassing cyclosporine A .

Comparison with Similar Compounds

This compound belong to a broader class of marine cyclic depsipeptides with structural and functional parallels. Below is a detailed comparison with key analogs:

Tamandarins A and B

  • Structure : Tamandarins feature a 21-membered macrocycle with a hydroxyisovaleryl (Hiv) fragment instead of the Hip residue in this compound, reducing stereochemical complexity .
  • Bioactivity :
    • Comparable cytotoxicity to didemnin B (IC₅₀ = 0.5–2 nM in HCT-116 colon cancer cells) .
    • Reduced epimerization risk during synthesis due to simplified stereocenters .
  • Mechanism : Shares EF-1α inhibition but lacks conclusive evidence for palmitoyl protein thioesterase 1 (PPT1) binding, a proposed target for this compound .

Dehydrodidemnin B (Aplidin®/Plitidepsin)

  • Structure : A semisynthetic derivative of didemnin B with a pyruvyl-proline side chain replacing the N-linked lactate .
  • Bioactivity :
    • 10–100× greater cytotoxicity than didemnin B in myeloma and lymphoma models (IC₅₀ = 0.01–0.1 nM) .
    • 28× more potent than remdesivir against SARS-CoV-2 in vitro (EC₅₀ = 0.88 nM) .
  • Clinical Status : Approved in Australia (2018) for relapsed/refractory multiple myeloma; Phase III trials ongoing in the EU .

Didemnin M

  • Structure: Features an extended side chain with two additional amino acids (D-allo-threonine and L-leucine) compared to didemnin B .
  • Bioactivity: Superior immunosuppression (IC₅₀ = 0.01 nM in murine graft-vs-host assays) . Retains antitumor activity (IC₅₀ = 0.1 nM in P388 leukemia cells) .

Patellamides and Ecteinascidins

  • Patellamides : Ribosomal cyclic peptides from Lissoclinum patella with Cu²⁺-binding motifs; moderate cytotoxicity (IC₅₀ = 1–10 µM) .
  • Ecteinascidins (e.g., Trabectedin) : DNA alkylators approved for soft-tissue sarcoma and ovarian cancer; structurally distinct but share tunicate origin .

Structural and Functional Comparison Tables

Table 1. Structural Features of this compound and Analogs

Compound Macrocycle Size Key Structural Features Unique Modifications
Didemnin B 23-membered Hip, statine, N-Me-D-Leu Native lactate side chain
Dehydrodidemnin B 23-membered Hip, statine, pyruvyl-proline Semisynthetic side chain
Tamandarin A 21-membered Hiv, statine, N-Me-D-Leu Simplified macrocycle
Didemnin M 23-membered Extended side chain (D-allo-Thr, L-Leu) Additional amino acids

Table 2. Bioactivity and Clinical Data

Compound Anticancer (IC₅₀, nM) Antiviral (EC₅₀, nM) Immunosuppression (IC₅₀, nM) Clinical Status
Didemnin B 0.1–1 (P388 leukemia) 0.001–0.01 (HSV-1) 1–10 Phase II terminated (toxicity)
Dehydrodidemnin B 0.01–0.1 (Myeloma) 0.88 (SARS-CoV-2) N/A Approved in Australia (2018)
Tamandarin A 0.5–2 (HCT-116) Not reported N/A Preclinical
Didemnin M 0.1 (P388 leukemia) Not reported 0.01 Preclinical

Key Research Findings and Challenges

  • Synthesis : Macrocyclization remains a bottleneck. Didemnin B synthesis requires 67 steps with <1% yield, while tamandarins are more accessible due to fewer stereocenters .
  • Mechanism : EF-1α inhibition is well-established, but PPT1’s role in antiproliferative effects is debated .
  • Toxicity : Didemnin B’s cardiovascular toxicity led to clinical discontinuation, whereas dehydrodidemnin B’s modified side chain reduces adverse effects .

常见问题

Q. How can researchers design a robust assay to quantify Didemnin export-hydrolysis dynamics in bacterial systems?

  • Methodological Answer : Combine filtered supernatant assays (to capture extracellular hydrolases) with LC-MS/MS quantification of didemnin X/Y and B. Use gene knockout strains (e.g., Δorf2) to confirm hydrolytic enzyme roles .

Q. What controls are essential when testing Didemnin stability under physiological conditions?

  • Methodological Answer : Include temperature-, pH-, and serum-stability assays. Use isotopically labeled this compound as internal standards for LC-MS quantification. Compare degradation kinetics in human plasma vs. buffer systems .

Advanced Analytical Techniques

Q. How does MALDI-imaging MS enhance spatial resolution in Didemnin biosynthesis studies?

  • Methodological Answer : Section bacterial colonies at defined time points (6h–6d) and analyze metabolite distribution directly on agar plates. Overlay ion density maps with colony morphology to correlate biosynthesis with growth phase .

Q. What genomic tools are critical for elucidating Didemnin regulatory networks in tunicate symbionts?

  • Methodological Answer : Perform RNA-seq on T. mobilis cultures to identify operons co-expressed with the did cluster (e.g., transporters, regulators). Use CRISPRi to repress candidate genes and monitor Didemnin production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnins
Reactant of Route 2
Reactant of Route 2
Didemnins

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。